Ethynylcycloheptane

Catalog No.
S3442830
CAS No.
783339-45-7
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
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Ethynylcycloheptane

CAS Number

783339-45-7

Product Name

Ethynylcycloheptane

IUPAC Name

ethynylcycloheptane

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h1,9H,3-8H2

InChI Key

HAUJHRYGXOXTIR-UHFFFAOYSA-N

SMILES

C#CC1CCCCCC1

Canonical SMILES

C#CC1CCCCCC1

Material Science

  • Organic electronics: Ethynylcycloheptane serves as a valuable building block in the synthesis of conjugated polymers, a class of materials with alternating single and double bonds, enabling electrical conductivity and semiconductivity. These polymers hold promise in developing organic light-emitting diodes (OLEDs) and organic solar cells due to their efficient light emission and charge transport properties.

Medicinal Chemistry

  • Drug discovery

    The presence of the alkyne group in ethynylcycloheptane makes it a versatile intermediate for the synthesis of various pharmaceutically relevant molecules. By introducing functional groups onto the alkyne, researchers can create new drugs targeting specific diseases.

  • Bioorthogonal reactions

    Ethynyl groups can participate in click chemistry reactions, a type of bioorthogonal reaction that occurs selectively under mild conditions and is compatible with biological environments. This allows for the selective labeling and modification of biomolecules like proteins and DNA within living cells, aiding in the study of biological processes and the development of new diagnostic tools.

Organic Synthesis

  • Synthetic versatility: Ethynylcycloheptane serves as a valuable precursor for the synthesis of more complex molecules due to the reactivity of the alkyne group. It can undergo various transformations, including cycloadditions, metathesis reactions, and Sonogashira coupling, allowing for the construction of diverse carbon frameworks.

Ethynylcycloheptane is an organic compound characterized by its unique structure, which features a cycloheptane ring with an ethynyl group (CCH-C\equiv CH) attached. The molecular formula for Ethynylcycloheptane is C8H10C_8H_{10}, and it is classified as an alkyne due to the presence of the triple bond in the ethynyl group. This compound is notable for its potential applications in organic synthesis and materials science due to its interesting electronic and structural properties.

Typical of alkynes, including:

  • Hydrogenation: Ethynylcycloheptane can be hydrogenated to yield cycloheptene or cycloheptane, depending on the reaction conditions and catalysts used.
  • Electrophilic Addition: The triple bond in the ethynyl group can undergo electrophilic addition reactions, allowing for the introduction of various functional groups.
  • Cycloaddition Reactions: Ethynylcycloheptane can also engage in cycloaddition reactions, forming larger cyclic compounds or polycyclic structures.

These reactions are significant in synthetic organic chemistry, enabling the formation of complex molecules from simpler precursors.

Ethynylcycloheptane can be synthesized through several methods:

  • Alkyne Synthesis via Cyclization: One common approach involves the cyclization of an appropriate precursor compound containing a terminal alkyne. This method often requires specific catalysts and reaction conditions to promote ring formation.
  • Sonogashira Coupling: This method involves the coupling of a halogenated cycloheptane with an ethynyl reagent in the presence of a palladium catalyst, leading to the formation of Ethynylcycloheptane.
  • Dehydrohalogenation: Starting from halogenated derivatives of cycloheptane, dehydrohalogenation can yield Ethynylcycloheptane under strong basic conditions.

These synthesis methods highlight the versatility of Ethynylcycloheptane in organic synthesis.

Ethynylcycloheptane has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in pharmaceutical chemistry.
  • Materials Science: Its unique structural properties may allow it to be used in developing novel materials, such as polymers or nanomaterials.
  • Chemical Research: As a reactive intermediate, it can facilitate studies on reaction mechanisms involving alkynes.

Interaction studies involving Ethynylcycloheptane primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: The ethynyl group can react with electrophiles, leading to various substitution products that can be further studied for their chemical properties.
  • Catalytic Reactions: Studies on catalytic hydrogenation or cycloaddition reactions involving Ethynylcycloheptane provide insights into its behavior under different conditions.

These interactions are crucial for understanding how Ethynylcycloheptane can be utilized in synthetic chemistry.

Ethynylcycloheptane shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
EthynylnorborneneC9H10C_9H_{10}Contains a bicyclic structure; useful in polymer chemistry.
1-OctyneC8H14C_8H_{14}A linear alkyne; simpler structure compared to Ethynylcycloheptane.
CyclooctyneC8H12C_8H_{12}A cyclic alkyne; exhibits ring strain affecting reactivity.
MethylcyclopenteneC6H10C_6H_{10}A cyclic compound with a double bond; different reactivity profile.

Ethynylcycloheptane's unique combination of cyclic structure and alkyne functionality distinguishes it from these similar compounds, making it a valuable subject for further chemical research and application development.

The construction of the cycloheptane ring in ethynylcycloheptane derivatives often relies on catalytic cyclization strategies. Ring-closing metathesis (RCM) using Grubbs-type catalysts has emerged as a powerful method for forming medium-sized rings, including seven-membered systems. For example, ruthenium carbene catalysts facilitate the intramolecular coupling of diene precursors to generate the cycloheptane skeleton. Acid-catalyzed cyclization represents another approach, where Brønsted or Lewis acids such as trifluoroacetic acid (TFA) or lanthanide triflates promote the formation of cyclic intermediates from acyclic precursors. In a study involving ethylcyclopentane synthesis, Dy(OTf)₃ demonstrated high catalytic efficiency for cyclization under aqueous conditions, achieving yields exceeding 90%.

Table 1: Catalytic Systems for Cycloheptane Ring Formation

CatalystSubstrate ClassTemperature (°C)Yield (%)
Grubbs IIDienes4078
Dy(OTf)₃Furan derivatives20094
La(OTf)₃Ketones20085

The choice of catalyst significantly influences reaction kinetics and regioselectivity. Lanthanide triflates, for instance, stabilize oxocarbenium intermediates during cyclization, enabling high yields even in water-rich solvents. Computational studies suggest that the ethynyl group’s electron-withdrawing nature modulates ring strain, favoring thermodynamically controlled cyclization pathways.

Transition Metal-Mediated Alkyne Incorporation Techniques

Introducing the ethynyl group into the cycloheptane scaffold frequently involves transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, employing palladium-copper bimetallic systems, allows direct attachment of terminal alkynes to halogenated cycloheptane precursors. For example, iodocycloheptane reacts with ethynylmagnesium bromide in the presence of Pd(PPh₃)₄ and CuI to yield ethynylcycloheptane. Recent advances have explored nickel-catalyzed alkyne transfer reactions, which operate under milder conditions and tolerate a broader range of functional groups.

Hydrogenation-alkynylation tandem reactions represent an alternative strategy. In one protocol, cycloheptene derivatives undergo partial hydrogenation followed by alkyne insertion using Ru or Ir catalysts. This method benefits from the in situ generation of reactive intermediates, minimizing purification steps. Key parameters such as hydrogen pressure (20–40 bar) and catalyst loading (1–5 mol%) critically influence reaction efficiency, with higher pressures favoring complete alkyne incorporation.

Stereoselective Functionalization of Cycloheptane Scaffolds

Controlling stereochemistry in ethynylcycloheptane derivatives requires chiral catalysts or auxiliaries. Asymmetric hydrogenation of cycloheptenyl precursors using Rh-DuPhos complexes achieves enantiomeric excesses (ee) up to 98%. The bulky ethynyl group induces conformational rigidity in the transition state, enhancing stereoselectivity. Dynamic kinetic resolution (DKR) represents another approach, where chiral phosphoric acids catalyze the simultaneous ring expansion and stereochemical control during cyclization.

Table 2: Stereoselective Synthesis of Ethynylcycloheptane Derivatives

MethodCatalystee (%)Yield (%)
Asymmetric hydrogenationRh-DuPhos9882
DKRChiral PA9575
Enzymatic resolutionLipase B9968

Enzymatic resolution using immobilized lipases has also been explored, though substrate scope remains limited compared to transition metal-based methods.

Solvent-Free Approaches in Cycloheptane Derivative Synthesis

Solvent-free methodologies address sustainability concerns by eliminating volatile organic compounds (VOCs). Mechanochemical synthesis, utilizing ball milling, enables the construction of ethynylcycloheptane derivatives through solid-state reactions. For instance, grinding cycloheptanol with calcium carbide under inert conditions generates the ethynyl group via dehydration-alkynylation cascades.

Thermal annealing represents another solvent-free strategy. Cycloheptane precursors mixed with catalytic Pd/C undergo vapor-phase alkyne insertion at elevated temperatures (250–300°C). This approach achieves 60–70% yields while avoiding solvent-related side reactions.

Table 3: Solvent-Free vs. Solvent-Based Synthesis

ConditionTemperature (°C)Time (h)Yield (%)
Solvent-free (neat)2002448
EtOAc2002485

While solvent-free methods reduce environmental impact, trade-offs in yield and reaction time necessitate further optimization.

Electronic Effects of Ethynyl Groups on Cycloheptane Reactivity

The ethynyl group ($$-\text{C}\equiv\text{CH}$$) exerts significant electron-withdrawing effects due to the high electronegativity of sp-hybridized carbons. In ethynylcycloheptane, this polarization redistributes electron density across the ring, activating specific positions for electrophilic attack. Computational studies on analogous ethynyl-substituted antiaromatic systems, such as cyclobutadiene, reveal that ethynyl groups stabilize singlet states by delocalizing electron density through conjugation [3]. For cycloheptane, this conjugation may reduce antiaromatic character in transition states, facilitating reactions that would otherwise be hindered by ring strain or electronic instability.

The Nucleus-Independent Chemical Shift (NICS) metric, used to quantify aromaticity, shows that ethynyl substitution decreases positive NICS values in singlet states (indicating reduced antiaromaticity) while increasing negative values in triplet states (enhanced aromatic stabilization) [3]. Applied to ethynylcycloheptane, these effects suggest that the ethynyl group mitigates ring strain by redistributing electron density, thereby lowering activation energies for ring-opening or rearrangement reactions.

Ring Strain Modulation through Alkyne Functionalization

Cycloheptane’s inherent ring strain arises from its non-planar structure, with a puckered conformation that alleviates torsional stress [1]. Introducing an ethynyl group introduces competing effects:

  • Steric Strain: The linear geometry of the alkyne moiety conflicts with the cycloheptane ring’s preferred puckered conformation, increasing strain.
  • Electronic Stabilization: Conjugation between the ethynyl $$\pi$$-system and the ring’s $$\sigma$$-framework redistributes electron density, potentially stabilizing high-energy intermediates.

Comparative studies on ethynyl-substituted cyclobutadiene demonstrate that ethynyl groups preferentially stabilize triplet states through enhanced delocalization [3]. For ethynylcycloheptane, this stabilization may enable unique reaction pathways, such as radical-mediated ring expansions or [2+2] cycloadditions, which are less accessible in unsubstituted cycloheptane.

Table 1: Impact of Ethynyl Substitution on Cycloheptane Properties

PropertyUnsubstituted CycloheptaneEthynylcycloheptane
NICS(1) Value (singlet)+15.2+9.8 [3]
Ring Strain Energy (kcal/mol)6.38.1 (estimated)
Preferred ConformationChair-like puckeringDistorted planar

Non-Classical Carbocation Intermediates in Rearrangement Reactions

Ethynyl groups stabilize carbocations through hyperconjugation, where the alkyne’s $$\sigma$$-electrons donate electron density to adjacent electron-deficient centers. In ethynylcycloheptane, this stabilization facilitates the formation of non-classical carbocations during rearrangement reactions. For example, hydrogenation of ethynylcycloheptane derivatives under high-pressure $$ \text{H}2 $$ (40 bar) with Pd/C and La(OTf)$$3$$ catalysts proceeds via a carbocation intermediate [4]. The lanthanum triflate stabilizes the transition state by coordinating to the alkyne, while the ethynyl group delocalizes charge across the ring.

A proposed mechanism for the conversion of ethynylcycloheptane to ethylcyclopentane involves:

  • Hydrogenation of the ethynyl group to a vinyl intermediate.
  • Protonation to form a tertiary carbocation adjacent to the cycloheptane ring.
  • Hydride Shift and ring contraction to yield ethylcyclopentane [4].

This pathway mirrors the Piancatelli rearrangement observed in furfural derivatives, where carbocation stabilization is critical for ring contraction [4]. The ethynyl group’s electron-withdrawing nature enhances carbocation stability, enabling rearrangements that would be energetically prohibitive in unfunctionalized cycloheptane.

Computational Methodology and Basis Set Selection

The conformational landscape of ethynylcycloheptane systems requires careful consideration of both the seven-membered ring flexibility and the linear ethynyl substituent. Recent studies have demonstrated that meta-hybrid density functional theory methods, particularly M06-2X/6-311++G(d,p), provide excellent accuracy for cycloheptane derivatives [1] [2]. The inclusion of dispersion corrections through ωB97XD/6-311+G* calculations has proven essential for capturing the subtle energetic differences between conformers [3] [4].

Benchmark calculations using CCSD(T)/cc-pVTZ serve as reference standards for validating density functional theory results [5]. The B3LYP-D3/def2-TZVPP level of theory, incorporating Grimme's dispersion correction, has shown reliable performance for energy differences in cycloheptane systems [6] [7].

Conformational Analysis of Cycloheptane Framework

The parent cycloheptane molecule exhibits a complex conformational landscape dominated by twist-chair conformers. Computational studies consistently demonstrate that the twist-chair conformation is 2.4 kcal/mol more stable than the boat conformation [8] [9] [10] [2] [4]. The pseudorotation barrier for interconversion between equivalent twist-chair forms is remarkably low at 1.4 kcal/mol [3] [4].

The spherical conformational landscape model developed for cycloheptane reveals 42 distinct conformers distributed across three main families: twist-chair (most stable), chair, and boat conformations [3] [4]. This fluxional behavior significantly impacts the properties of ethynylcycloheptane derivatives.

Vibrational Analysis and Thermodynamic Properties

Vibrational frequency calculations at the M06-2X/6-311++G(d,p) level provide essential validation of optimized geometries. The ethynyl C≡C stretch appears characteristically at 2991-3068 cm⁻¹, with specific frequencies dependent on the cycloheptane conformation [1] [2]. The C-H bending vibrations of the cycloheptane ring occur at 1421-1544 cm⁻¹, showing subtle shifts based on conformational preferences.

Thermodynamic analysis reveals that entropy effects favor the more flexible conformers at elevated temperatures. The conformational entropy contribution becomes significant above 350 K, potentially altering the relative populations of different conformers [2].

Molecular Orbital Analysis of Ethynyl-Cycloheptane Interactions

Frontier Molecular Orbital Characteristics

The molecular orbital structure of ethynylcycloheptane systems reflects the interaction between the cycloheptane σ-framework and the ethynyl π-system. Time-dependent density functional theory calculations reveal that the highest occupied molecular orbital (HOMO) is typically localized on the ethynyl π-system, while the lowest unoccupied molecular orbital (LUMO) shows significant delocalization [12] [13].

The ionization potential of ethynylcycloheptane derivatives is primarily determined by the ethynyl π-orbitals, with values typically ranging from 9.2-9.6 eV based on photoelectron spectroscopy correlations [14] [13]. The electron affinity is influenced by the π*-orbitals of the ethynyl group, with temporary anion states observed in electron transmission spectroscopy studies.

Hyperconjugative Interactions

Natural bond orbital analysis reveals significant hyperconjugative interactions between the cycloheptane C-H bonds and the ethynyl π*-orbitals. These interactions, typically 2-4 kcal/mol in magnitude, provide conformational stabilization and influence the preferred orientations of the ethynyl substituent [15] [16].

The σ(C-H) → π*(C≡C) hyperconjugative interactions are maximized when the cycloheptane C-H bonds are anti-periplanar to the ethynyl π-system. This electronic effect contributes to the conformational preferences observed in density functional theory calculations.

Through-Space Orbital Interactions

Quantum theory of atoms in molecules (QTAIM) analysis reveals through-space interactions between the ethynyl π-electrons and the cycloheptane framework [17]. These interactions, while weak individually (typically 0.5-1.0 kcal/mol), can accumulate to provide significant conformational stabilization.

The electron density topology shows bond critical points indicative of weak C-H···π interactions between cycloheptane methylene hydrogens and the ethynyl π-system. These interactions contribute to the preference for certain conformational arrangements [18] [17].

Interaction TypeEnergy (kcal/mol)Distance (Å)Electron Density (au)
σ(C-H) → π*(C≡C)2.32.80.008
C-H···π(C≡C)0.73.20.004
π(C≡C)···π(C≡C)1.23.60.006

Solvent Effects on Molecular Orbitals

Continuum solvation models demonstrate that polar solvents can significantly affect the molecular orbital energies of ethynylcycloheptane systems. The ethynyl π-orbitals are particularly sensitive to solvent polarization, with HOMO-LUMO gaps decreasing by 0.2-0.4 eV in polar solvents compared to gas-phase calculations [7] [18].

Explicit solvation studies using molecular dynamics simulations coupled with quantum mechanical calculations reveal that solvent molecules can form specific interactions with the ethynyl group, further modulating the electronic structure [7].

Transition State Modeling for Pericyclic Reactions

Computational Approaches to Transition State Location

The modeling of transition states in ethynylcycloheptane pericyclic reactions requires sophisticated computational protocols. Automated transition state search algorithms based on the synchronous transit-guided quasi-Newton method have proven effective for locating saddle points on the potential energy surface [19] [20].

Focal point analysis extrapolating to the CCSDT(Q)/CBS limit provides benchmark-quality transition state energies [5]. For practical applications, meta-hybrid functionals such as M06-2X offer excellent accuracy for activation barriers, with mean absolute errors of 1.1 kcal/mol compared to high-level reference calculations [5].

Diels-Alder Cycloaddition Mechanisms

Ethynylcycloheptane derivatives can participate in Diels-Alder cycloadditions where the ethynyl group serves as a dienophile. Density functional theory calculations reveal that these reactions proceed through concerted mechanisms with activation barriers typically ranging from 15-25 kcal/mol [21] [22] [5].

The regioselectivity of these reactions is influenced by the frontier molecular orbital interactions between the diene and the ethynyl dienophile. Fukui function analysis indicates that the terminal carbon of the ethynyl group is the most electrophilic site, directing the regiochemical outcome [17].

Transition state geometries show partially formed C-C bonds with distances of 2.0-2.2 Å and 2.2-2.4 Å for the two new bonds formed during the cycloaddition. The asynchronicity of bond formation is influenced by the electronic nature of substituents on both the diene and dienophile components.

Electrocyclic Reaction Pathways

The ethynyl group can participate in electrocyclic reactions when incorporated into larger conjugated systems. Woodward-Hoffmann rules predict that thermal electrocyclic reactions involving ethynylcycloheptane derivatives will proceed through conrotatory pathways for 4n electron systems and disrotatory pathways for 4n+2 electron systems [23] [24] [25].

Computational modeling of these processes requires careful attention to orbital symmetry and stereochemical constraints. The activation barriers for electrocyclic reactions involving ethynyl groups are typically 20-30 kcal/mol, making them accessible under moderate thermal conditions [23] [24].

Reaction TypeElectron CountActivation Energy (kcal/mol)StereochemistryRate Constant (s⁻¹, 298K)
6π Electrocyclic624.3Disrotatory1.2 × 10⁻⁵
4π Electrocyclic428.7Conrotatory3.4 × 10⁻⁸
[4+2] Cycloaddition618.9Endo-selective8.7 × 10⁻²

Sigmatropic Rearrangement Mechanisms

Sigmatropic rearrangements involving ethynylcycloheptane systems can proceed through [27]-hydrogen shifts and [6] [6]-rearrangements. Density functional theory calculations indicate that these processes are highly temperature-dependent, with activation barriers ranging from 25-35 kcal/mol [28] [29].

The intrinsic reaction coordinate calculations reveal that these rearrangements proceed through highly structured transition states with significant bond reorganization. The rate-determining step is typically the bond-breaking process rather than the bond-forming step [28] [29].

Kinetic isotope effects calculated from vibrational frequencies at the transition state provide experimental validation of the computational mechanisms. Primary kinetic isotope effects of kH/kD = 2.1-3.4 are predicted for hydrogen migration processes, consistent with experimental observations [28].

Catalyst Effects on Reaction Pathways

The presence of Lewis acid catalysts can significantly alter the reaction pathways and activation barriers for pericyclic reactions involving ethynylcycloheptane derivatives. Computational studies of gold-catalyzed cycloisomerizations reveal that Au(I) complexes can activate the ethynyl group toward nucleophilic attack, lowering activation barriers by 10-15 kcal/mol [30].

Transition state modeling of these catalyzed processes requires explicit treatment of the metal-ligand interactions and solvent effects. The coordination geometry of the catalyst and the electronic properties of the ligands significantly influence the reaction selectivity and efficiency [30].

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Dates

Last modified: 04-14-2024

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